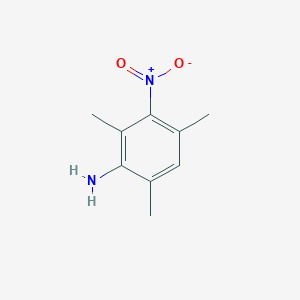

Aniline, 2,4,6-trimethyl-3-nitro-

説明

“Aniline, 2,4,6-trimethyl-” is an organic compound with the formula (CH3)3C6H2NH2 . It is an aromatic amine that is commercially interesting as a precursor to dyes . It undergoes a condensation reaction with glyoxal to prepare glyoxal-bis(mesitylimine) and is also involved in the preparation of 1,3-diketimines ligands by condensation with 1,3-diketones .

Synthesis Analysis

The synthesis of “Aniline, 2,4,6-trimethyl-” involves selective nitration of mesitylene, avoiding oxidation of the methyl groups, followed by reduction of the resulting nitro group to the aniline . The synthesis of anilines can be achieved through various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions with Grignard reagents .

Chemical Reactions Analysis

“Aniline, 2,4,6-trimethyl-” neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .

Physical And Chemical Properties Analysis

“Aniline, 2,4,6-trimethyl-” is a liquid . It does not react rapidly with air or water . Its density is 0.963 g/mL at 25 °C .

科学的研究の応用

Chemoselective Catalytic Reduction of Nitro Compounds : Nitro compounds, including nitroarenes, are selectively reduced to functionalized anilines, crucial for synthesizing chemicals like dyes, pigments, pharmaceuticals, and agrochemicals. Cobalt-based nanocatalysts are studied for their selective transfer hydrogenation properties in these processes, showing unprecedented chemo-selectivity, even tolerating various functionalities (Jagadeesh et al., 2015).

Mechanism of Nitrobenzene Reduction to Aniline : Fundamental investigations using density functional theory (DFT) on the mechanism of nitrobenzene reduction to aniline over Pt catalysts. This study provides insights into the atomic and molecular levels of reactions, understanding the activation of nitro groups and the impacts of adsorption/desorption of phenyl groups on kinetics (Sheng et al., 2016).

Highly Selective Catalysts for Hydrogenation : Studies on FeOx-supported platinum single-atom and pseudo-single-atom catalysts reveal their high activity, chemoselectivity, and reusability in the hydrogenation of substituted nitroarenes. This research contributes to environmentally benign technology for producing anilines with superior performance attributed to positively charged platinum centers (Wei et al., 2014).

Transfer Catalysis and Reduction of Nitroarenes : Innovative methods involving transfer catalysis between two solid phases to reduce nitroarenes to anilines are being explored. This approach is crucial for environmentally friendly and efficient synthesis processes, especially relevant in pharmaceutical and agrochemical industries (Hari & Miller, 1999).

Spectroscopic Investigation for Molecular and Electronic Properties : Studies using Fourier Transform Infrared (FT-IR) and Raman spectra to investigate the molecular and electronic properties of nitroanilines and their derivatives. These investigations are crucial for understanding the influence of substituents and their effects on the properties and reactivity of these compounds (Saravanan et al., 2014).

Safety And Hazards

将来の方向性

Conversion of nitroaniline, a highly toxic pollutant, into a less harmful or useful counterpart is a pressing need due to unmanaged industrial development . Various methods for its conversion and removal have been explored . This area of research is likely to continue to attract interest in the future .

特性

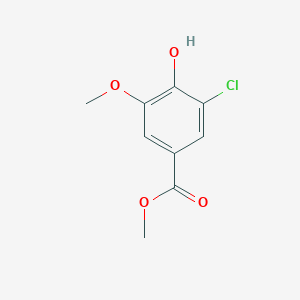

IUPAC Name |

2,4,6-trimethyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNCRNJUFHMIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aniline, 2,4,6-trimethyl-3-nitro- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)